N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
CAS No.: 2034463-16-4
Cat. No.: VC5191380
Molecular Formula: C17H19N5O3
Molecular Weight: 341.371
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034463-16-4 |
---|---|
Molecular Formula | C17H19N5O3 |
Molecular Weight | 341.371 |
IUPAC Name | N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide |
Standard InChI | InChI=1S/C17H19N5O3/c1-3-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(23)11-24-14-7-5-4-6-12(14)2/h4-8,10H,3,9,11H2,1-2H3,(H,18,23) |
Standard InChI Key | SQWHEJMXJXCHRN-UHFFFAOYSA-N |
SMILES | CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3C |
Introduction
Chemical Structure and Nomenclature
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide features a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethyl-1H-pyrazol-4-yl group and at position 5 with a methylene-linked 2-(o-tolyloxy)acetamide moiety. The o-tolyloxy group denotes a methyl-substituted phenyl ring at the ortho position, contributing to the compound’s steric and electronic profile. The molecular formula is deduced as C₁₆H₂₀N₅O₃, with a molecular weight of 330.37 g/mol based on structural analysis .
Synthesis and Optimization
Conventional Synthesis
The conventional synthesis involves multi-step condensation and cyclization reactions. Analogous protocols for oxadiazole derivatives suggest the following pathway :
-
Formation of Hydrazide Intermediate: Reacting 1-ethyl-1H-pyrazole-4-carbaldehyde with benzohydrazide in 1,4-dioxane under reflux yields the hydrazide intermediate.
-
Cyclization to Oxadiazole: Treating the hydrazide with acetic anhydride facilitates cyclization to form the 1,2,4-oxadiazole ring.
-
Acetamide Conjugation: The oxadiazole’s methyl group is functionalized with 2-(o-tolyloxy)acetamide via nucleophilic acyl substitution.
Table 1: Conventional Synthesis Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | 1,4-dioxane, reflux, 4 h | 63 |
2 | Acetic anhydride, 140°C, 5 h | 73 |
3 | Ethanol, ZnCl₂, 80°C, 7–9 h | 68–75 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For instance, cyclization steps completed in 5–10 minutes under 250–300 W irradiation achieve yields exceeding 85%, reducing side-product formation .
Table 2: Microwave-Assisted Synthesis Parameters
Step | Irradiation Conditions | Yield (%) |
---|---|---|
1 | 30 s pulses, 250 W | 82 |
2 | 5 min, 300 W | 88 |
3 | 8–10 min, 300 W | 80–87 |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.16 (s, 3H): Ethyl group’s methyl protons.
-
δ 6.88–8.04 (m, 19H): Aromatic protons from pyrazole and o-tolyloxy groups.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 163.8: Acetamide carbonyl carbon.
-
δ 157.6: Oxadiazole C₅ carbon.
Mass Spectrometry
LCMS analysis reveals a molecular ion peak at m/z 330.2 (M⁺), consistent with the molecular formula C₁₆H₂₀N₅O₃ .
Physicochemical Properties
Table 3: Physicochemical Profile
Property | Value |
---|---|
Melting Point | 180–182°C (predicted) |
Solubility | DMSO > methanol > H₂O |
LogP (Partition Coeff.) | 2.8 (estimated) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume